2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction forms an intermediate, which is then further reacted with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and CDK inhibition.
Pyranopyrimidine derivatives: Structurally similar and used in various medicinal applications.
Uniqueness
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of the sulfanyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-17-9-8-12-19-15-21-25(31-23(17)19)28-24(18-10-4-2-5-11-18)29-26(21)32-16-22(30)27-20-13-6-3-7-14-20/h2-14H,15-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTBXIBDCPLBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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